Benzamide, N-(aminocarbonyl)-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(aminocarbonyl)-2-nitro- is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group, which is a benzene ring attached to a carboxamide group, and a nitro group at the second position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzamide, N-(aminocarbonyl)-2-nitro- can be synthesized through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Another method involves the electrochemical synthesis and amidation of benzoin. This process starts with the benzoin condensation from benzaldehyde, followed by benzoin amidation to benzamide using electrochemically generated superoxide anion in the presence of an aliphatic primary or secondary amine .
Industrial Production Methods
In industrial settings, benzamide derivatives are often produced through the reaction between carboxylic acids and amines at high temperatures (above 180°C). This method is widely used due to its compatibility with large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(aminocarbonyl)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
Benzamide, N-(aminocarbonyl)-2-nitro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzamide, N-(aminocarbonyl)-2-nitro- involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to induce apoptosis in cancer cells by activating the caspase cascade and causing cytochrome c release into the cytosol . This process involves the activation of caspase-9 and the inhibition of anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzamide, N-(aminocarbonyl)-2-nitro- include other benzamide derivatives such as:
- Ethenzamide
- Salicylamide
- Procainamide
- Moclobemide
- Metoclopramide
Uniqueness
What sets benzamide, N-(aminocarbonyl)-2-nitro- apart from other benzamide derivatives is its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
65347-82-2 |
---|---|
Molecular Formula |
C8H7N3O4 |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
N-carbamoyl-2-nitrobenzamide |
InChI |
InChI=1S/C8H7N3O4/c9-8(13)10-7(12)5-3-1-2-4-6(5)11(14)15/h1-4H,(H3,9,10,12,13) |
InChI Key |
YFQGSWCVQNRGQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.